molecular formula C7H9ClN2O2 B2621111 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid CAS No. 957242-29-4

4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2621111
CAS No.: 957242-29-4
M. Wt: 188.61
InChI Key: GOCIYBNXHSTMPU-UHFFFAOYSA-N
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Description

4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid is a specialized pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and materials science. The core pyrazole-carboxylic acid structure is a recognized privileged scaffold in drug discovery, with demonstrated applications in creating bioactive molecules . The carboxylic acid group allows for further functionalization into amides or esters, while the chlorine atom at the 4-position serves as a handle for metal-catalyzed cross-coupling reactions, making this compound a versatile building block for constructing more complex structures . This compound is of significant value in several research areas. In pharmaceuticals, analogous pyrazole-carboxylic acids are frequently employed in the synthesis of potential acetylcholinesterase and carbonic anhydrase inhibitors, which are targets for neurodegenerative diseases like Alzheimer's . Furthermore, such derivatives are explored as anti-inflammatory, antimicrobial, and antitumor agents . In agrochemical research, the 4-chloropyrazole motif is found in the structure of various herbicides, insecticides, and fungicides . The propyl group on the nitrogen atom can be strategically incorporated to fine-tune the molecule's lipophilicity and metabolic stability. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-chloro-1-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-3-10-4-5(8)6(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCIYBNXHSTMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The C3 carboxylic acid group undergoes classical acid-derived reactions:

Reaction TypeReagents/ConditionsProductKey Findings from Analogous Systems
EsterificationR-OH, H<sub>2</sub>SO<sub>4</sub> or DCC/DMAP3-Carboxylate esters (e.g., methyl, ethyl)High yields (>85%) achieved for pyrazole esters under Dean-Stark conditions .
Amide FormationSOCl<sub>2</sub> → R-NH<sub>2</sub>3-CarboxamidesThionyl chloride-mediated activation preferred for sterically hindered amines .
ReductionLiAlH<sub>4</sub> or BH<sub>3</sub>·THF3-HydroxymethylpyrazoleLimited literature for pyrazole systems; BH<sub>3</sub>·THF avoids over-reduction .

Substitution at the C4 Chlorine Position

The electron-withdrawing carboxylic acid group enhances electrophilic substitution reactivity at C4:

NucleophileConditionsProductRegioselectivity Notes
Alkoxides (RO<sup>-</sup>)K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C4-Alkoxy derivativesSNAr mechanism favored at C4 due to adjacent EWG .
Amines (R<sub>2</sub>NH)CuI, Et<sub>3</sub>N, 120°C4-AminopyrazolesBuchwald-Hartwig conditions required for aromatic amines .
Thiols (RSH)NaH, THF, rt4-Thioether derivativesCompetitive ring-opening observed at >60°C .

Pyrazole Ring Modifications

The 1-propyl group influences ring stability and reactivity:

ReactionConditionsOutcomeMechanistic Insight
Electrophilic Aromatic SubstitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC5-nitrationLimited reactivity due to deactivation by COOH/Cl .
CycloadditionAlkynes, Ru catalysisPyrazolo-fused heterocyclesDirhodium complexes enable [3+2] cycloaddition .
N-AlkylationRX, K<sub>2</sub>CO<sub>3</sub>, DMF1,3-Dialkylated pyrazolesN1-propyl group reduces N2 reactivity .

Metal-Catalyzed Cross-Coupling

The C4 chlorine participates in palladium-mediated reactions:

Coupling PartnerCatalyst SystemProductYield & Selectivity Data
Arylboronic acidsPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>4-Arylpyrazoles70-92% yields; tolerance for electron-deficient arenes .
AlkynyltrimethylsilanesCuI, PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>4-Alkynyl derivativesSonogashira conditions optimal for terminal alkynes .

Decarboxylation Pathways

Thermal or metal-mediated decarboxylation alters the core structure:

ConditionsProductApplication Relevance
CuO, quinoline, 200°C4-Chloro-1-propyl-1H-pyrazoleRoute to simpler pyrazole pharmacophores .
AgNO<sub>3</sub>, DMSO, 120°CCO<sub>2</sub> eliminationUsed in tandem C–H functionalization .

Key Limitations & Research Gaps

  • Direct literature on 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid remains sparse, necessitating extrapolation from methyl/ethyl carboxylate analogs .

  • Steric effects from the 1-propyl group may reduce reaction rates in SNAr pathways compared to smaller N-alkyl groups.

  • No catalytic asymmetric derivatization methods have been reported for this scaffold.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties:
4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief. A study demonstrated that compounds with similar structures exhibited significant inhibition of inflammatory pathways, suggesting promising therapeutic applications for this compound in pain management and inflammatory diseases .

Anticancer Activity:
Recent studies have focused on the compound's ability to inhibit specific cancer cell lines. For instance, a derivative of pyrazole was shown to induce apoptosis in cancer cells by targeting Bcl-2 family proteins, which are crucial in regulating cell death . This suggests that this compound could be further developed as a potential anticancer drug.

Agricultural Chemistry

Herbicide Development:
The compound is being explored as a key ingredient in the formulation of herbicides. Its efficacy in controlling unwanted plant growth has been documented, making it valuable for enhancing agricultural productivity. Research has shown that pyrazole derivatives can selectively inhibit the growth of specific weeds without harming crops, thus improving yield .

Fungicidal Properties:
Additionally, this compound exhibits fungicidal activity against various plant pathogens. Studies indicate that it can disrupt fungal cell membranes, providing a mechanism for its antifungal effects. This property is particularly beneficial in protecting crops from diseases caused by fungal infections .

Material Science

Synthesis of Advanced Materials:
In material science, this compound is utilized in synthesizing polymers and coatings with enhanced properties. Its unique chemical structure allows for modifications that improve durability and resistance to environmental factors. Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can significantly enhance mechanical strength and thermal stability .

Biochemical Research

Enzyme Inhibition Studies:
Researchers utilize this compound to study enzyme interactions and inhibition mechanisms. Its role as a selective inhibitor provides insights into various biochemical pathways, contributing to a better understanding of metabolic processes and disease mechanisms .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Pharmaceuticals Anti-inflammatory, analgesic, anticancer
Agricultural Chemistry Herbicides, fungicides
Material Science Synthesis of polymers, advanced coatings
Biochemical Research Enzyme inhibition studies

Case Studies

  • Anti-inflammatory Study:
    A study published in a pharmacological journal highlighted the efficacy of pyrazole derivatives in reducing inflammation markers in animal models. The research concluded that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
  • Herbicide Efficacy Trial:
    Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in weed populations compared to untreated controls. The results indicated not only effective weed control but also minimal impact on crop yield.
  • Material Performance Testing:
    Experimental results from material science research demonstrated that polymers incorporating this compound exhibited improved tensile strength and resistance to degradation under UV exposure, showcasing its potential in developing high-performance materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and carboxylic acid moiety play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Availability
This compound 957242-29-4 C₇H₉ClN₂O₂ Cl (position 4), propyl (position 1), COOH 188.61 Discontinued
4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid 1093415-88-3 C₈H₁₃N₃O₂ NH₂ (position 4), isobutyl (position 5), COOH 195.21* Not specified
3-Isobutyl-7-chloro-1H-pyrazolo[4,3-d]pyrimidine Not provided C₉H₁₁ClN₄ Cl (position 7), isobutyl (position 3) 210.67* Not specified

*Calculated based on molecular formulas.

Key Structural and Functional Differences:

Substituent Effects: Chlorine vs. Amino Group: The target compound’s chlorine substituent (electron-withdrawing) contrasts with the amino group (electron-donating) in 4-amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. This difference likely alters acidity (pKa of COOH), hydrogen-bonding capacity, and reactivity in synthetic pathways . Propyl vs.

Core Heterocyclic System: The pyrazolo[4,3-d]pyrimidine scaffold in 3-isobutyl-7-chloro-1H-pyrazolo[4,3-d]pyrimidine represents a fused bicyclic system, expanding conjugation and rigidity compared to the monocyclic pyrazole core. This structural feature could enhance binding affinity to enzymes like phosphodiesterases or kinases .

Carboxylic Acid Functionality: Both the target compound and 4-amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid contain a carboxylic acid group, which enhances water solubility and enables salt formation.

Commercial Availability: The discontinuation of the target compound may reflect challenges in synthesis, regulatory concerns, or shifting research priorities. By contrast, the status of the other derivatives remains unspecified, though their structural features (e.g., amino groups, fused rings) align with active research areas in medicinal chemistry .

Biological Activity

4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C7H9ClN2O2
  • Molecular Weight : 176.61 g/mol
  • CAS Number : 957242-29-4

Pyrazole derivatives, including this compound, exhibit a wide range of biological activities through various mechanisms:

  • Target Interactions : These compounds interact with multiple biological targets, including enzymes and receptors involved in inflammatory responses and cancer progression.
  • Biochemical Pathways : They influence several biochemical pathways, affecting processes such as cell proliferation, apoptosis, and oxidative stress responses. For instance, some derivatives have been shown to inhibit the replication of viruses and modulate inflammatory pathways .

Biological Activities

The biological activities associated with this compound include:

  • Antiviral Activity : Certain pyrazole derivatives have demonstrated the ability to inhibit viral replication, suggesting potential use in antiviral therapies.
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, related compounds have shown significant cytotoxic effects against various cancer cell lines .

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Anticancer Activity : A study evaluated the antiproliferative effects of various pyrazole derivatives on HeLa (cervical cancer) cells, showing that modifications at specific positions significantly influenced their activity. Compounds exhibited IC50 values ranging from 1.48 to 6.38 μM against different cancer cell lines .
  • Anti-inflammatory Mechanism : Another investigation demonstrated that certain pyrazole derivatives could reduce microglial activation in LPS-injected mice models, indicating their potential for treating neuroinflammatory conditions .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameAntiviral ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantHigh
4-Chloro-1H-pyrazole-3-carboxylic acidLowModerateModerate
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acidHighLowHigh

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, alkylation, and carboxylation. For example:

  • Step 1: Propyl group introduction via alkylation of the pyrazole nitrogen using 1-bromopropane under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2: Chlorination at the 4-position using POCl₃ or SOCl₂ under reflux .
  • Step 3: Carboxylic acid formation via hydrolysis of an ester intermediate (e.g., ethyl ester) under acidic or basic conditions .
  • Optimization: Catalytic systems like palladium acetate with XPhos ligands and cesium carbonate in tert-butanol can enhance yields .

Q. How should stock solutions of this compound be prepared to ensure solubility?

Methodological Answer:

  • Solvent Selection: Test solubility in DMSO, methanol, or aqueous buffers (pH-adjusted). DMSO is preferred for initial stock due to its high polarity .
  • Procedure:
    • Warm the compound to 37°C in a water bath.
    • Add solvent incrementally while vortexing or sonicating (e.g., 30 minutes at 40 kHz) to achieve a clear solution .
    • Centrifuge (10,000 rpm, 5 min) to remove undissolved particles.
  • Storage: Aliquot and store at -80°C (6 months stability) or -20°C (1 month) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Hazards: Acute toxicity (oral, dermal), severe eye irritation, and respiratory sensitization are reported for analogous pyrazole derivatives .
  • Precautions:
    • Use PPE: Nitrile gloves, lab coat, and safety goggles.
    • Work in a fume hood to avoid inhalation .
    • Avoid skin contact; wash immediately with soap/water if exposed .
  • Spill Management: Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .

Q. What spectroscopic techniques are suitable for initial characterization?

Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm propyl chain integration (δ ~0.9–1.5 ppm for CH₃, ~1.6 ppm for CH₂) and pyrazole ring protons (δ ~6.5–8.5 ppm) .
  • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion ([M-H]⁻ at m/z ~229) and fragmentation patterns .
  • FT-IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization: Use vapor diffusion with ethanol/water (1:1) at 4°C to obtain single crystals .
  • Data Collection: Employ a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) at 294 K .
  • Refinement: Use SHELXL for structure solution and refinement. Key parameters:
    • Space group determination (e.g., monoclinic P2/c).
    • R-factor optimization (<0.08) via iterative least-squares cycles .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability: Perform accelerated degradation studies:
    • Dissolve in buffers (pH 1–13) and monitor via HPLC at 254 nm over 24–72 hours .
    • Expect decomposition in strong acids/bases via hydrolysis of the carboxylic acid group .
  • Thermal Stability: TGA/DSC analysis (5–10°C/min ramp) to identify melting points (~200–250°C) and decomposition products (e.g., CO, CO₂) .

Q. What analytical strategies ensure purity assessment for this compound?

Methodological Answer:

  • HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30 + 0.1% TFA) at 1 mL/min. Purity >95% is acceptable for biological assays .
  • Elemental Analysis: Compare experimental vs. theoretical C, H, N, Cl content (deviation <0.4%) .
  • TLC: Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV (254 nm) .

Q. How do substituent modifications (e.g., propyl chain length) influence bioactivity?

Methodological Answer:

  • SAR Studies:
    • Synthesize analogs with ethyl, butyl, or branched chains .
    • Test in vitro activity (e.g., enzyme inhibition assays) and correlate with logP values (calculated via ChemDraw).
    • Propyl chains may optimize lipophilicity for membrane permeability vs. shorter/longer chains .

Q. What reaction conditions maximize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening: Compare Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline systems in Suzuki couplings .
  • Temperature Control: Maintain 80–100°C during cyclization to avoid intermediate degradation .
  • Workup: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from chlorinated byproducts .

Q. Can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2).
  • Parameters:
    • Grid box centered on active site (20 × 20 × 20 Å).
    • Lamarckian GA for conformational sampling.
  • Validation: Compare with crystallographic data from related pyrazole-protein complexes .

Notes on Contradictions and Limitations

  • Solubility Data: Discrepancies exist between sources (e.g., DMSO vs. methanol recommendations) due to batch variability; experimental validation is critical .
  • Safety Profiles: Toxicity data for the exact compound are sparse; extrapolate from structurally similar derivatives .

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